Ethyl (5-methyl-1H-inden-3-yl)acetate
Description
Ethyl (5-methyl-1H-inden-3-yl)acetate is an organic compound featuring an indene core fused with a cyclopentene ring, substituted with a methyl group at position 5 and an ethyl acetate moiety at position 3. Indene-based compounds are of interest in medicinal chemistry and materials science due to their aromatic and reactive properties. The ethyl acetate group enhances solubility and serves as a functional handle for further derivatization .
Properties
CAS No. |
62677-66-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H16O2/c1-3-16-14(15)9-12-7-6-11-5-4-10(2)8-13(11)12/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
VSGZPGWVUAVTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-methyl-1H-inden-3-yl)acetate typically involves the esterification of 5-methyl-1H-inden-3-ylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 5-methyl-1H-inden-3-ylacetic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Major Products Formed
Hydrolysis: 5-methyl-1H-inden-3-ylacetic acid and ethanol.
Reduction: 5-methyl-1H-inden-3-ylmethanol.
Substitution: Various alkyl esters depending on the alcohol used.
Scientific Research Applications
Ethyl (5-methyl-1H-inden-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (5-methyl-1H-inden-3-yl)acetate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with various molecular targets, such as enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Ethyl (5-methyl-1H-inden-3-yl)acetate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- Solubility : Ethyl acetate groups generally improve solubility in organic solvents. For instance, ethyl (5-nitro-1H-indol-3-yl)acetate () is soluble in polar aprotic solvents due to its nitro group .
- Thermal Stability : Methyl and methoxy substituents (e.g., in 5-Methoxy-2-methyl-3-indoleacetic acid) enhance thermal stability, as seen in melting points >150°C .
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